molecular formula C18H19N3O3 B2386562 Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-45-5

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2386562
CAS No.: 2034396-45-5
M. Wt: 325.368
InChI Key: CFFIETNXENUHNC-UHFFFAOYSA-N
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Description

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have been synthesized through various chemical reactions, including 1,3-dipolar cycloadditions, which provide a versatile approach for constructing pyrrolidine derivatives with varied configurations. For example, Oliveira Udry et al. (2014) demonstrated the stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones, yielding enantiomerically pure pyrrolidines from pentoses (Oliveira Udry, Repetto, & Varela, 2014).

Applications in Medicinal Chemistry

The antimicrobial and antibacterial properties of derivatives have been a focal point of research, indicating the potential of these compounds in developing new therapeutic agents. For instance, Kumar et al. (2012) reported on the synthesis and antimicrobial activity of some derivatives, showing good activity comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Molecular Docking and Drug Design

Further research into the biological activities of these compounds includes molecular docking studies to understand their interaction with biological targets. Lynda (2021) conducted a study on the antibacterial, antioxidant activities of tri-substituted pyrazoles, incorporating molecular docking analysis to elucidate the mechanism of action (Lynda, 2021).

Structural Analysis and Crystallography

The structural characteristics of these compounds, crucial for their biological activity and material properties, have also been investigated. Murray, Biros, & Laduca (2014) explored the crystal structure of related compounds, providing insights into their molecular arrangement and potential for forming supramolecular structures (Murray, Biros, & Laduca, 2014).

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-9-13-3-1-2-4-14(13)12-23-16)21-8-5-15(11-21)24-17-10-19-6-7-20-17/h1-4,6-7,10,15-16H,5,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIETNXENUHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3CC4=CC=CC=C4CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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